SJG-136 Exhibits 100-Fold Greater Cytotoxicity Than Melphalan in CHO Cell Assays
In a direct head-to-head comparison using a panel of Chinese hamster ovary (CHO) cells, SJG-136 demonstrated >100-fold greater cytotoxicity than the conventional major-groove cross-linking agent melphalan [1]. This quantification establishes the superior potency of SJG-136 relative to a widely used clinical alkylating agent, attributable to its distinct minor-groove binding and slower adduct repair [1].
| Evidence Dimension | Cytotoxicity (fold-difference) |
|---|---|
| Target Compound Data | IC₅₀ not explicitly stated; >100× more cytotoxic than melphalan |
| Comparator Or Baseline | Melphalan (IC₅₀ reference baseline) |
| Quantified Difference | >100-fold |
| Conditions | CHO cell panel with defined DNA repair defects |
Why This Matters
This >100-fold potency differential confirms that SJG-136 cannot be replaced by conventional alkylators like melphalan in studies requiring high-efficiency DNA cross-linking.
- [1] Clingen PH, De Silva IU, McHugh PJ, et al. The XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove DNA interstrand crosslinks in mammalian cells produced by the pyrrolo[2,1-c][1,4]benzodiazepine dimer SJG-136. Nucleic Acids Res. 2005;33(10):3283-3291. View Source
